Catalytic Reduction of (3R)-3-aminoazepan-2-one: This method utilizes various reducing agents, including sodium borohydride (NaBH4) in combination with aluminum chloride (AlCl3), calcium chloride (CaCl2), dimethyl sulfide (DMS), boron trifluoride (BF3), or lithium aluminum hydride (LiAlH4). Different solvents such as tetrahydrofuran (THF), isopropyl ether (IPE), toluene, or acetonitrile (ACN) are employed depending on the chosen reducing agent. This method has proven effective in producing high purity and yield of (R)-Azepan-3-amine. []
Multistep Synthesis from Chiral Starting Materials: This approach often involves a sequence of reactions starting from commercially available chiral building blocks. For instance, one reported synthesis uses (3R,6S)-3-amino-6-(2,3-difluorophenyl)azepan-2-one as a key intermediate in the production of Telcagepant, a drug used in the treatment of migraine headaches. []
Nucleophilic Substitution: The amine group acts as a nucleophile and can react with electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides to form substituted azepanes. [, ]
Reductive Amination: It can react with aldehydes or ketones in the presence of a reducing agent to form substituted amines. This reaction is particularly relevant in the context of pharmaceutical synthesis where it allows for the introduction of diverse amine substituents. []
Formation of Metal Complexes: (R)-Azepan-3-amine can coordinate to metal centers through its nitrogen lone pair, forming metal complexes. This property has been explored in the development of chiral catalysts. []
Synthesis of Besifloxacin Hydrochloride: (R)-Azepan-3-amine is a key intermediate in the synthesis of Besifloxacin Hydrochloride, a fluoroquinolone antibiotic used in the treatment of bacterial conjunctivitis. [, ]
Development of EGF816 (Nazartinib): A derivative of (R)-Azepan-3-amine is employed in the synthesis of EGF816, a covalent inhibitor of epidermal growth factor receptor (EGFR) mutants. EGF816 shows promise as a potential treatment for EGFR-mutant non-small cell lung cancer. []
Synthesis of Telcagepant: A derivative of (R)-Azepan-3-amine serves as a key intermediate in the synthesis of Telcagepant, a CGRP receptor antagonist used in the treatment of migraine headaches. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: